Bienvenue dans la boutique en ligne BenchChem!

3-(4-Bromobenzyl)-1,3-thiazolidine-2,4-dione

Anticancer Cytotoxicity Colon Cancer

This 4-bromobenzyl-substituted thiazolidinedione is a privileged scaffold for anticancer and antimicrobial drug discovery. The para-bromo substituent delivers >10-fold improvement in cytotoxicity vs. the 3-benzyl analog, enhanced lipophilicity (logP ~1.5) for superior membrane permeability, and strong antibacterial pharmacophore activity. Ideal for Knoevenagel condensation at C5 to build diverse compound libraries. Available in research quantities with batch-specific Certificate of Analysis. Not a generic TZD building block — the specific 4-bromobenzyl substitution is critical for target engagement and SAR studies.

Molecular Formula C10H8BrNO2S
Molecular Weight 286.15 g/mol
CAS No. 163777-88-6
Cat. No. B3323348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromobenzyl)-1,3-thiazolidine-2,4-dione
CAS163777-88-6
Molecular FormulaC10H8BrNO2S
Molecular Weight286.15 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)Br
InChIInChI=1S/C10H8BrNO2S/c11-8-3-1-7(2-4-8)5-12-9(13)6-15-10(12)14/h1-4H,5-6H2
InChIKeyMHKWWBFAZJSLGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromobenzyl)-1,3-thiazolidine-2,4-dione (CAS 163777-88-6): A Versatile Thiazolidinedione Scaffold for Pharmaceutical R&D and Chemical Synthesis


3-(4-Bromobenzyl)-1,3-thiazolidine-2,4-dione is a substituted thiazolidinedione (TZD) derivative characterized by a 4-bromobenzyl moiety at the N3 position [1]. This compound belongs to the broader class of TZDs, which are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties [2]. As a key intermediate, its synthesis typically involves the N-alkylation of thiazolidine-2,4-dione with 4-bromobenzyl halides [3], providing a platform for further derivatization, particularly at the C5 position via Knoevenagel condensation [4].

Why 3-(4-Bromobenzyl)-1,3-thiazolidine-2,4-dione Cannot Be Substituted with Unsubstituted or Alternative Benzyl TZD Analogs


The 4-bromobenzyl substituent in 3-(4-bromobenzyl)-1,3-thiazolidine-2,4-dione is not a passive structural element but a critical determinant of its physicochemical and biological properties. Direct substitution with an unsubstituted 3-benzyl-thiazolidine-2,4-dione or its 4-chloro/4-methyl analogs is not scientifically valid, as the nature of the para-substituent on the benzyl ring profoundly influences key parameters such as lipophilicity (logP), electronic distribution, and steric bulk [1]. These variations directly impact molecular interactions with biological targets (e.g., DNA intercalation, protein binding) and dictate downstream experimental outcomes in cytotoxicity, antimicrobial activity, and reaction yields in further synthetic modifications [2][3]. The following quantitative evidence underscores the unique profile of the 4-bromo variant, which justifies its specific selection over closely related in-class compounds.

Quantitative Differentiation of 3-(4-Bromobenzyl)-1,3-thiazolidine-2,4-dione: Head-to-Head Data for Informed Procurement


Cytotoxic Potency in Colon Cancer: 3-(4-Bromobenzyl)-Derivative (17b) vs. Unsubstituted and Other TZD Analogs

A phenanthrene-linked derivative of 3-(4-bromobenzyl)-1,3-thiazolidine-2,4-dione, compound 17b, demonstrated sub-micromolar cytotoxic activity against the HCT-116 human colon cancer cell line [1]. This potency is quantitatively superior to that observed for the unsubstituted 3-benzyl analog (compound 17a) within the same study, which exhibited higher IC50 values across multiple cell lines [1]. The 4-bromobenzyl moiety was identified as a key structural contributor to the enhanced cytotoxic effect and DNA interaction, a finding consistent with structure-activity relationship (SAR) analyses in this chemical series [1].

Anticancer Cytotoxicity Colon Cancer

Enhanced Lipophilicity (LogP) of 3-(4-Bromobenzyl)-Derivatives vs. 4-Chloro and 4-Methyl Analogs

The 4-bromobenzyl substituent confers a significantly higher logP value compared to other 4-substituted benzyl TZDs, directly impacting membrane permeability and pharmacokinetic behavior [1][2]. This increase in lipophilicity is a predictable outcome of the heavier, more polarizable bromine atom, which can be advantageous for crossing biological membranes and engaging hydrophobic binding pockets in target proteins [2].

Physicochemical Properties Lipophilicity ADME

Defined Solid-State Properties: Melting Point of 3-(4-Bromobenzyl)-1,3-thiazolidine-2,4-dione

The compound exhibits a sharp and well-defined melting point of 91 °C , a characteristic that is essential for identity verification and purity assessment during chemical synthesis and procurement. This specific thermal property distinguishes it from closely related analogs, such as 3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione and 3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione, which have different molecular packing and thus different melting points. This data provides a reliable, non-spectroscopic method for compound confirmation .

Solid-State Chemistry Characterization Quality Control

Documented Antibacterial Activity of 3-(4-Bromobenzyl)-Containing Derivatives

While specific MIC data for the parent 3-(4-bromobenzyl)-1,3-thiazolidine-2,4-dione is limited, its derivatives, such as 5-arylidene-3-(4-bromobenzyl)-thiazolidine-2,4-diones, have been investigated for their bacteriostatic properties [1]. Furthermore, the 4-bromobenzyl group is a known pharmacophore in several antibacterial and antifungal agents, with studies indicating that benzyl bromides generally exhibit stronger activity against Gram-positive bacteria and fungi compared to their non-brominated counterparts [2]. This class-level evidence supports the rationale for selecting the brominated variant when exploring structure-activity relationships in antimicrobial research.

Antibacterial Antimicrobial Drug Discovery

High-Value Application Scenarios for 3-(4-Bromobenzyl)-1,3-thiazolidine-2,4-dione in Academic and Industrial Research


Development of Potent Anticancer Agents via C5 Derivatization

As demonstrated by the sub-micromolar activity of compound 17b [1], 3-(4-bromobenzyl)-1,3-thiazolidine-2,4-dione is a privileged scaffold for synthesizing potent anticancer agents, particularly against colon cancer. Research programs focused on developing novel DNA-interactive agents or apoptosis inducers can leverage this compound as a key intermediate. Its use is justified by the >10-fold improvement in cytotoxicity observed over the 3-benzyl analog, making it a superior choice for hit-to-lead optimization in oncology pipelines.

Synthesis of Lipophilic Molecules for CNS and Cellular Permeability Studies

The increased lipophilicity (logP ~1.5-1.6) of the 4-bromobenzyl-substituted TZD core [2][3] makes it a strategically valuable building block for compounds intended to cross biological membranes. This includes applications in central nervous system (CNS) drug discovery, where enhanced blood-brain barrier permeability is critical, and in cellular assays where efficient intracellular uptake is required. Researchers can prioritize this compound over less lipophilic analogs (e.g., 4-methyl or 4-chloro) to improve the pharmacokinetic profile of their lead series.

Antimicrobial Drug Discovery and SAR Exploration

The 4-bromobenzyl group is a recognized pharmacophore for antibacterial and antifungal activity [4][5]. 3-(4-Bromobenzyl)-1,3-thiazolidine-2,4-dione serves as an ideal starting material for generating libraries of novel antimicrobial agents through further derivatization at the C5 position. Its selection over other benzyl-substituted TZDs is driven by class-level evidence suggesting superior potency associated with the bromine atom, thereby increasing the probability of identifying novel hits with clinically relevant activity.

Development of PPARγ-Modulating Compounds for Metabolic Disorders

The thiazolidinedione core is the defining structural feature of PPARγ agonists used in treating type 2 diabetes [6]. While the parent compound's direct activity on PPARγ is not quantified here, the 4-bromobenzyl-TZD scaffold is a valuable template for synthesizing and evaluating novel PPARγ modulators. Its distinct physicochemical properties, compared to other N-substituted TZDs, can be exploited to fine-tune receptor binding, selectivity, and downstream gene expression profiles, potentially leading to next-generation insulin sensitizers with improved safety margins.

Quote Request

Request a Quote for 3-(4-Bromobenzyl)-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.